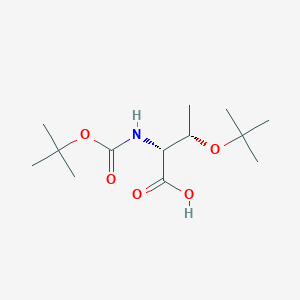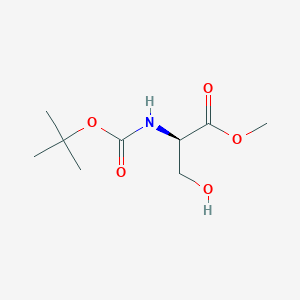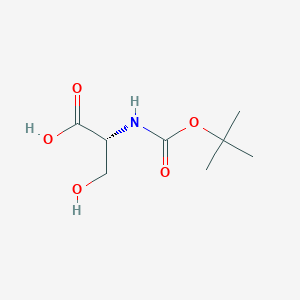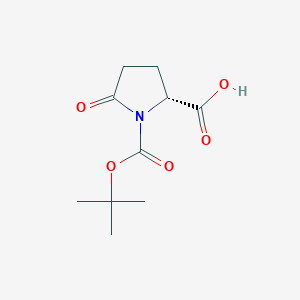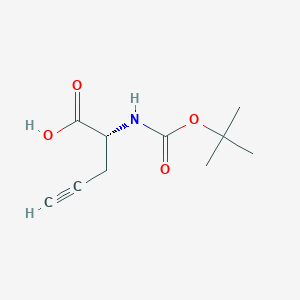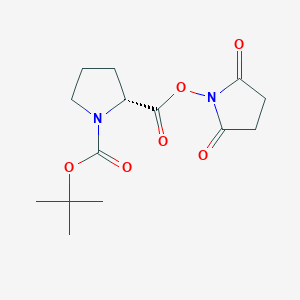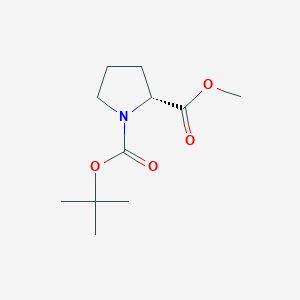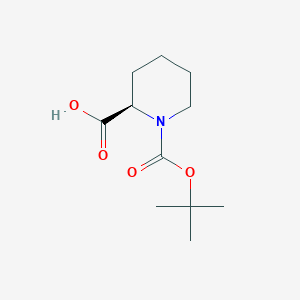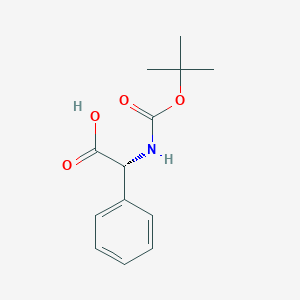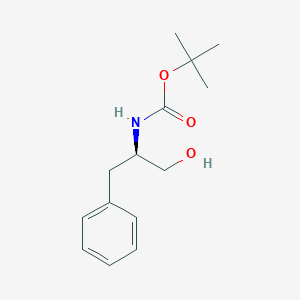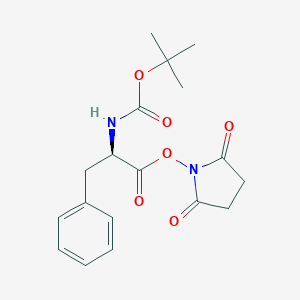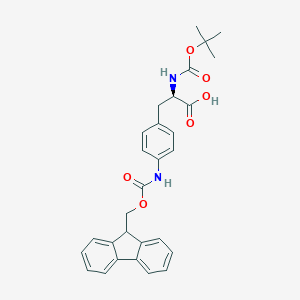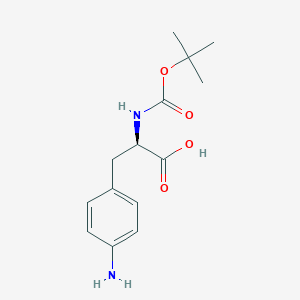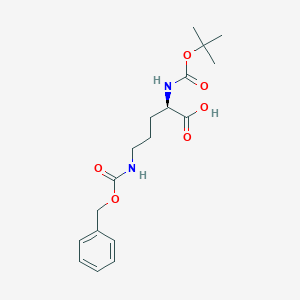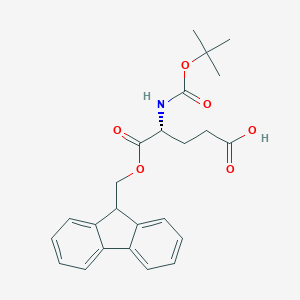
Boc-d-glu-ofm
Vue d'ensemble
Description
Boc-d-glu-ofm, also known as N-α-tert-butoxycarbonyl-D-glutamic acid α-9-fluorenylmethyl ester, is a peptide derivative used primarily in peptide synthesis. It is a protected form of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected by a 9-fluorenylmethyl (Fm) ester. This compound is widely utilized in the synthesis of cyclic peptides and ester insulin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-glu-ofm typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl group and the carboxyl group with a 9-fluorenylmethyl ester. The process can be summarized as follows:
Protection of the Amino Group: The amino group of D-glutamic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is then protected by reacting with 9-fluorenylmethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection Reactions: Large-scale protection of the amino and carboxyl groups using industrial-grade reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-d-glu-ofm undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fm groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fm deprotection.
Major Products:
Deprotected Amino Acids: Removal of the protecting groups yields free D-glutamic acid.
Peptides: Coupling reactions result in the formation of peptides and cyclic peptides.
Applications De Recherche Scientifique
Boc-d-glu-ofm has several scientific research applications, including:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and cyclic peptides.
Insulin Synthesis: It is used in the synthesis of ester insulin, which has applications in diabetes research.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of Boc-d-glu-ofm involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Fm groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are removed under specific conditions to yield the desired peptide or protein .
Molecular Targets and Pathways: this compound itself does not have direct biological targets but is used to synthesize peptides that can interact with various molecular targets, including enzymes, receptors, and proteins involved in cellular pathways .
Comparaison Avec Des Composés Similaires
Boc-L-glutamic acid α-9-fluorenylmethyl ester: Similar in structure but uses L-glutamic acid instead of D-glutamic acid.
Boc-L-glutamic acid γ-benzyl ester: Another protected form of glutamic acid used in peptide synthesis.
Uniqueness: Boc-d-glu-ofm is unique due to its use of D-glutamic acid, which can impart different stereochemical properties to the synthesized peptides compared to L-glutamic acid derivatives. This can be crucial in the synthesis of peptides with specific biological activities.
Propriétés
IUPAC Name |
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVYHUPZNONJS-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


